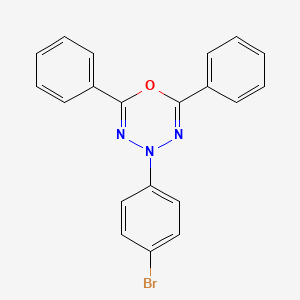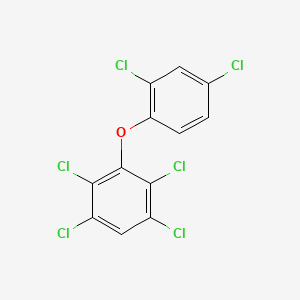
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is a chemical compound with the molecular formula C12H21BrO4. It is a derivative of malonic acid and is known for its applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a diethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate typically involves the reaction of diethyl malonate with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted malonates.
Reduction: Formation of diols.
Hydrolysis: Formation of malonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 2-(5-bromopentyl)-3-oxopentanedioate involves its interaction with various molecular targets. In photodynamic therapy, the compound absorbs light at a specific wavelength (520 nm) and emits fluorescence (620 nm), leading to the generation of reactive oxygen species that can induce cell death . The bromine atom and ester groups play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(5-bromopentyl)malonate
- Diethyl 2-(5-chloropentyl)-3-oxopentanedioate
- Diethyl 2-(5-iodopentyl)-3-oxopentanedioate
Uniqueness
Diethyl 2-(5-bromopentyl)-3-oxopentanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis.
Eigenschaften
| 112429-79-5 | |
Molekularformel |
C14H23BrO5 |
Molekulargewicht |
351.23 g/mol |
IUPAC-Name |
diethyl 2-(5-bromopentyl)-3-oxopentanedioate |
InChI |
InChI=1S/C14H23BrO5/c1-3-19-13(17)10-12(16)11(14(18)20-4-2)8-6-5-7-9-15/h11H,3-10H2,1-2H3 |
InChI-Schlüssel |
HYCPLXZMEJRKMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C(CCCCCBr)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)



![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
